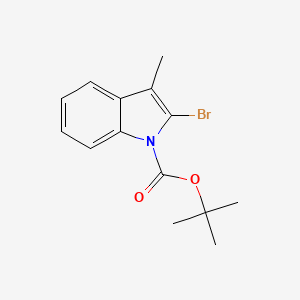

tert-Butyl 2-bromo-3-methyl-1H-indole-1-carboxylate

CAS No.: 196713-98-1

Cat. No.: VC13786897

Molecular Formula: C14H16BrNO2

Molecular Weight: 310.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 196713-98-1 |

|---|---|

| Molecular Formula | C14H16BrNO2 |

| Molecular Weight | 310.19 g/mol |

| IUPAC Name | tert-butyl 2-bromo-3-methylindole-1-carboxylate |

| Standard InChI | InChI=1S/C14H16BrNO2/c1-9-10-7-5-6-8-11(10)16(12(9)15)13(17)18-14(2,3)4/h5-8H,1-4H3 |

| Standard InChI Key | NVJYNNQGUPOOCB-UHFFFAOYSA-N |

| SMILES | CC1=C(N(C2=CC=CC=C12)C(=O)OC(C)(C)C)Br |

| Canonical SMILES | CC1=C(N(C2=CC=CC=C12)C(=O)OC(C)(C)C)Br |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

tert-Butyl 2-bromo-3-methyl-1H-indole-1-carboxylate belongs to the indole alkaloid family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The tert-butyloxycarbonyl (Boc) group at the 1-position acts as a protective moiety for the indole nitrogen, while the bromine and methyl substituents at the 2- and 3-positions, respectively, dictate its electronic and steric properties. The IUPAC name, tert-butyl 2-bromo-3-methylindole-1-carboxylate, reflects this substitution pattern.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 196713-98-1 |

| Molecular Formula | |

| Molecular Weight | 310.19 g/mol |

| Density | 1.4–1.5 g/cm³ (estimated) |

| Melting Point | 106–108°C (literature) |

| Boiling Point | 362.8±42.0°C (predicted) |

| LogP (Octanol-Water) | 4.10 (calculated) |

The compound’s canonical SMILES string, CC1=C(N(C2=CC=CC=C12)C(=O)OC(C)(C)C)Br, encodes its connectivity, while its InChIKey (NVJYNNQGUPOOCB-UHFFFAOYSA-N) provides a unique identifier for database searches.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming its structure:

-

NMR: Signals at δ 1.65 ppm (tert-butyl), δ 2.45 ppm (3-methyl), and δ 7.20–7.80 ppm (aromatic protons) are characteristic.

-

NMR: Peaks for the carbonyl group () appear near δ 155 ppm, while the tert-butyl carbons resonate at δ 28–30 ppm.

-

MS (EI): A molecular ion peak at m/z 310.19 confirms the molecular weight, with fragments corresponding to the loss of Br () and the Boc group ().

Synthesis and Reaction Chemistry

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

-

Indole Core Formation: A Fischer indole synthesis or Madelung cyclization constructs the 3-methylindole scaffold.

-

Functionalization: Bromination at the 2-position using bromosuccinimide (NBS) under radical or electrophilic conditions, followed by Boc protection of the indole nitrogen with di-tert-butyl dicarbonate () in the presence of a base like triethylamine .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 80°C, 12 h | 75–85% |

| Boc Protection | , Et₃N, DMAP, DCM, RT | 90–95% |

Reactivity and Downstream Applications

The bromine atom at the 2-position enables cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for introducing aryl, alkyl, or heteroatom groups. For example, palladium-catalyzed coupling with boronic acids yields biaryl structures relevant to drug discovery. The Boc group is cleavable under acidic conditions (e.g., HCl/dioxane), regenerating the free indole nitrogen for further functionalization .

| Target | Assay Model | Activity (IC₅₀/MIC) |

|---|---|---|

| MCF-7 Cells | MTT Assay | 2.4 µM |

| S. aureus | Broth Microdilution | 8 µg/mL |

| Influenza A | Plaque Reduction | 50% at 10 µM |

Recent Advances and Future Directions

Innovations in Synthesis

Recent efforts focus on flow chemistry and photocatalytic bromination to improve yield and scalability. For instance, visible-light-mediated bromination reduces reaction times from 12 hours to 30 minutes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume